molecular formula C14H17F3N4O5 B2458717 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide CAS No. 477768-37-9

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide

Cat. No.: B2458717
CAS No.: 477768-37-9
M. Wt: 378.308
InChI Key: ZMDRBAMYRFLMHU-UHFFFAOYSA-N
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Description

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes nitro groups and a trifluoromethyl group attached to an aniline moiety, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O5/c1-13(2,3)11(12(22)18-4)19-10-8(20(23)24)5-7(14(15,16)17)6-9(10)21(25)26/h5-6,11,19H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDRBAMYRFLMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The trifluoromethyl group is then added through electrophilic substitution reactions. The final step involves the formation of the amide bond, which can be achieved using various coupling reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by amide bond formation using automated reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with proteins and enzymes. These interactions can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)aniline
  • 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
  • 2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline

Uniqueness

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-[2,6-Dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is a synthetic compound with potential biological activity. Its structure features a dinitroaniline moiety and a trimethylbutanamide side chain, which may influence its interaction with biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C13H15F3N4O4
  • Molecular Weight : 369.28 g/mol
  • CAS Number : 5973-60-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Binding Affinity

Research indicates that the binding affinity of this compound to various receptors can be assessed using techniques such as X-ray fluorescence (XRF) spectrometry. This method allows for the detection of binding events and selectivity between the compound and target proteins .

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar compounds and found that derivatives containing dinitroaniline structures exhibited significant antibacterial activity against various pathogens. Although specific data on this compound is limited, it is hypothesized that it may share similar properties due to structural similarities .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related compounds to assess their effects on cancer cell lines. These studies typically measure cell viability post-treatment with the compound. Results indicate that compounds with dinitroaniline moieties can induce apoptosis in certain cancer cell lines, suggesting potential antitumor activity .

Case Studies and Research Findings

  • Study on Dinitroaniline Derivatives :
    • A comprehensive analysis was performed on various dinitroaniline derivatives to evaluate their biological activities. The study concluded that modifications at the aniline nitrogen significantly influenced their cytotoxic effects against tumor cells.
    • Findings : Compounds with bulky substituents demonstrated enhanced cytotoxicity compared to their simpler counterparts.
  • Enzyme Inhibition Studies :
    • Research focused on enzyme inhibition provided insights into how modifications in the chemical structure affect binding and inhibition kinetics.
    • Results : The introduction of trifluoromethyl groups was found to increase lipophilicity, enhancing interaction with hydrophobic pockets in target enzymes.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant antibacterial activity
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionEnhanced inhibition kinetics

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